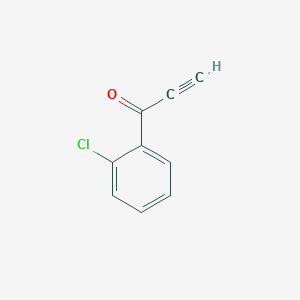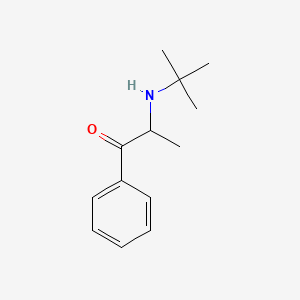
2-(N-tert-Butylamino)propiophenone
概要
説明
科学的研究の応用
Catalytic Alkylation
2-(N-tert-Butylamino)propiophenone is utilized in the field of catalytic alkylation. In a study, iron(III) amine-bis(phenolate) complexes were used to catalyze C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides, demonstrating the compound's utility in organic synthesis (Qian, Dawe, & Kozak, 2011).
β-Adrenoceptor Blocking Activity
Research on this compound analogs revealed their potential as β-adrenoceptor blockers. These compounds, including tert. butylamino derivatives, showed pharmacological properties similar to propranolol, a widely used β-blocker (Conde et al., 1983).
Conformational Analysis
A study conducted conformational analysis of thiophene analogs of propranolol, which included 3-tert-butylamino-1-thienyloxy-2-propanol, a close relative of this compound. This research aids in understanding the molecular structure and potential bioactive conformations of such compounds (Corral et al., 1990).
Organometallic Chemistry
In organometallic chemistry, this compound derivatives play a role in oxidation reactions. Organometallic complexes with amidophenolate ligands derived from similar compounds have been studied for their reactivity and redox properties (Ringenberg et al., 2010).
Photocatalytic Degradation
This compound is also relevant in environmental chemistry, specifically in the photocatalytic degradation of pharmaceutical agents. Studies have examined the degradation pathways and kinetics under photocatalytic conditions, providing insights into environmental remediation methods (Sakkas et al., 2007).
Antimalarial Research
The compound has been investigated in the context of malaria treatment and prevention. A study on analogs of 2-aminomethylphenols, including compounds similar to this compound, identified lead compounds for preclinical development against Plasmodium falciparum, the parasite causing malaria (Chavchich et al., 2016).
Polymerization Processes
This compound finds application in polymerization processes. For instance, lithium compounds of amine-bis(phenolate) ligands, related to this compound, have been used in ring-opening polymerization of cyclic esters, which is crucial in the synthesis of biodegradable polymers (Dean et al., 2013).
作用機序
Target of Action
The primary target of 2-(N-tert-Butylamino)propiophenone, also known as Bupropion , is the Norepinephrine transporter (NET) . This transporter plays a crucial role in terminating the action of noradrenaline by facilitating its high-affinity sodium-dependent reuptake into presynaptic terminals .
Mode of Action
Bupropion acts as a non-selective agonist of all adrenergic receptors . It inhibits the reuptake of norepinephrine, leading to an increase in the concentration of norepinephrine in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced signal transmission .
Biochemical Pathways
The inhibition of norepinephrine reuptake by Bupropion affects various biochemical pathways. It primarily influences the noradrenergic pathways in the brain, which are involved in regulating attention, alertness, and mood .
Pharmacokinetics
Bupropion exhibits typical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well absorbed from the gastrointestinal tract and widely distributed in the body . The compound is metabolized in the liver and excreted in urine . Its bioavailability is influenced by factors such as dosage form, patient’s physiological condition, and presence of food in the stomach .
Result of Action
The action of Bupropion leads to increased levels of norepinephrine in the brain, which can result in improved mood, increased alertness, and reduced depressive symptoms . It is used as an antidepressant and is also effective in treating nicotine dependence .
Action Environment
The action, efficacy, and stability of Bupropion can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, individual factors like age, gender, genetic makeup, and health status can influence the drug’s efficacy and safety profile .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(tert-butylamino)-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNSRSIGKZYQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34509-36-9 | |
| Record name | 1-Propanone, 2-((1,1-dimethylethyl)amino)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034509369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PROPANONE, 2-((1,1-DIMETHYLETHYL)AMINO)-1-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RQB4CW0AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



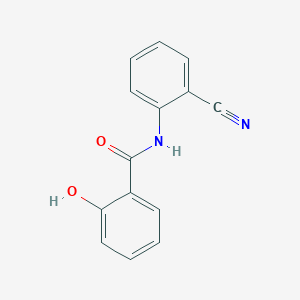




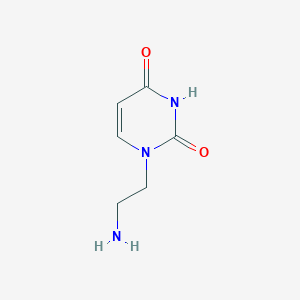
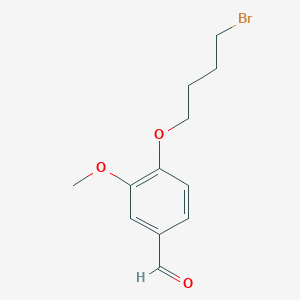
![1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B3327449.png)
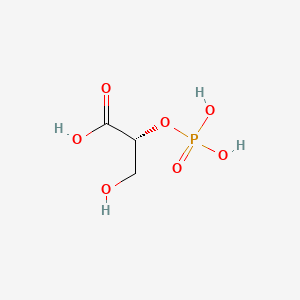

![3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile](/img/structure/B3327470.png)
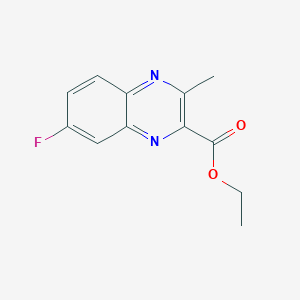
![N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide](/img/structure/B3327487.png)
